molecular formula C10H5F3O2S B134448 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 142329-22-4

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B134448
M. Wt: 246.21 g/mol
InChI Key: HYHNPVVUDRTIJR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group at the 6-position and the carboxylic acid group at the 2-position are significant functional groups that can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been extensively studied. For instance, the synthesis of benzo[b]thiophene-2-carboxylic acid derivatives can be achieved through various methods, including the oxidative cyclization of mercaptoacrylic acids . Additionally, the introduction of substituents such as the trifluoromethyl group can be performed through nucleophilic substitution reactions, as confirmed by the analysis of the NMR spectra of tetrafluorobenzo[b]thiophen derivatives . The synthesis of related compounds, such as benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, has also been reported, which provides insights into the synthetic strategies that could be applied to the target molecule .

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be analyzed through spectroscopic methods such as NMR. The presence of fluorine atoms can lead to characteristic coupling patterns in the 19F NMR spectrum, as observed in related compounds . The electronic density of the benzo[b]thiophene nucleus is influenced by substituents, which can affect the chemical shifts and coupling constants observed in the NMR spectra .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including nitration, which can occur at different positions on the benzene ring depending on the reaction conditions . The presence of electron-withdrawing groups such as the trifluoromethyl group can influence the reactivity of the molecule towards electrophilic substitution reactions. Additionally, the carboxylic acid group can participate in condensation reactions, as seen in the synthesis of fluorescent compounds from benzo[b]thiophene-5,6-dicarboxaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be inferred from studies on similar compounds. The introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its solubility and interaction with biological targets . The carboxylic acid group contributes to the acidity of the compound and can form salts and esters, which can modify its physical properties and reactivity . The presence of both electron-withdrawing and electron-donating groups within the molecule can also influence its electronic properties and stability.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Benzo[b]thiophene derivatives, including those similar to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, have been studied for their reactivity, such as nitration reactions under different conditions. This research explores the formation of various substitution products, emphasizing the structural properties through spectroscopic analysis (Cooper & Scrowston, 1971).

Synthesis and Characterization

  • The synthesis of new benzo[b]thiophene derivatives, starting from related compounds like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, has been documented. These derivatives are characterized by various analytical techniques, and their biological activities, such as antibacterial and anti-inflammatory effects, have been explored (Isloor, Kalluraya, & Sridhar Pai, 2010).

Biological Evaluation

  • Research has identified benzo[b]thiophene acylhydrazones with antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This includes derivatives of benzo[b]thiophene-2-carboxylic acid, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).

Metal-Organic Frameworks and Dye Absorption

  • Anionic zeolite-like metal-organic frameworks (AZMOFs) using benzo[b]thiophene-2-carboxylic acid derivatives have been synthesized. These frameworks demonstrate significant absorption capabilities for organic dyes, indicating their potential application in environmental remediation (Shen et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area .

properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHNPVVUDRTIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591888
Record name 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

CAS RN

142329-22-4
Record name 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 400 mg of methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 105 mg of lithium hydroxide monohydrate, 3 ml of water and 9 ml of methanol was stirred at 75° C. for 2 hours. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with chloroform 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 355 mg of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 2).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate dissolved in THF and MeOH was added a solution of LiOH in H2O (1.5 equiv). The reaction media became cloudy so H2O, MeOH and THF were added until a clear solution ensued (Final composition of media=2 THF:1 MeOH:1 H2O) (0.2 M). After 1 h, analysis showed consumption of all the starting material. A large proportion of the volatiles were removed under reduced pressure. The remaining solution was treated with 1N HCl. The precipitate was filtered off and dissolved in a mixture of THF, MeOH and EtOAc. The organic solution was dried over magnesium sulfate and concentrated under reduced pressure to obtain the title compound as a solid. The latter was ground with a mortar and pestle and let dry overnight under high vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Barbier, A Barbry, J Magand, C Badiou, F Davy… - Biomolecules, 2022 - mdpi.com
The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus. The …
Number of citations: 6 www.mdpi.com

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